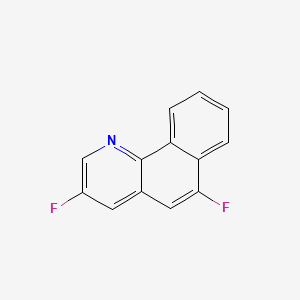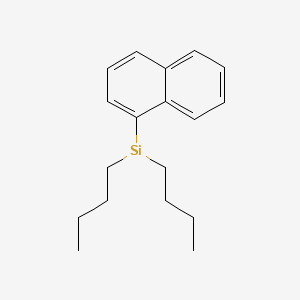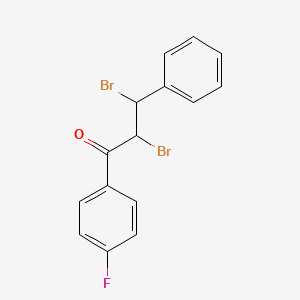
2,3-Dibromo-1-(4-fluorophenyl)-3-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-1-(4-fluorophenyl)-3-phenylpropan-1-one is an organic compound that belongs to the class of brominated ketones. This compound is characterized by the presence of two bromine atoms, a fluorophenyl group, and a phenyl group attached to a propanone backbone. It is of significant interest in organic chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-1-(4-fluorophenyl)-3-phenylpropan-1-one typically involves the bromination of 1-(4-fluorophenyl)-3-phenylpropan-1-one. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dibromo-1-(4-fluorophenyl)-3-phenylpropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form 1-(4-fluorophenyl)-3-phenylpropan-1-ol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles like NaOH, NH3, or RSH in solvents like ethanol or water.
Reduction: Reducing agents like LiAlH4 in dry ether.
Oxidation: Oxidizing agents like KMnO4 in acidic or basic medium.
Major Products:
Substitution: 1-(4-fluorophenyl)-3-phenylpropan-1-ol or its derivatives.
Reduction: 1-(4-fluorophenyl)-3-phenylpropan-1-ol.
Oxidation: Corresponding carboxylic acids.
Aplicaciones Científicas De Investigación
2,3-Dibromo-1-(4-fluorophenyl)-3-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3-Dibromo-1-(4-fluorophenyl)-3-phenylpropan-1-one involves its interaction with biological molecules through its bromine and fluorophenyl groups. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes. The compound’s molecular targets include enzymes involved in metabolic pathways and cellular receptors .
Comparación Con Compuestos Similares
- 2,3-Dibromo-1,3-bis(4-fluorophenyl)propan-1-one
- 1,2-Dibromo-3-chloropropane
- 2,3-Dibromo-1-(4-chlorophenyl)-3-(4-methylphenyl)-1-propanone
Comparison: 2,3-Dibromo-1-(4-fluorophenyl)-3-phenylpropan-1-one is unique due to the presence of both bromine and fluorophenyl groups, which confer distinct reactivity and biological activity compared to its analogs. The fluorophenyl group enhances its lipophilicity and potential biological activity, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
144442-95-5 |
|---|---|
Fórmula molecular |
C15H11Br2FO |
Peso molecular |
386.05 g/mol |
Nombre IUPAC |
2,3-dibromo-1-(4-fluorophenyl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C15H11Br2FO/c16-13(10-4-2-1-3-5-10)14(17)15(19)11-6-8-12(18)9-7-11/h1-9,13-14H |
Clave InChI |
IKRSSTQFFICMAE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(C(=O)C2=CC=C(C=C2)F)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


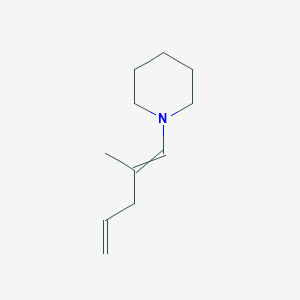
![Ethanone, 1-[4-(hexadecyloxy)-2-hydroxyphenyl]-](/img/structure/B12552221.png)
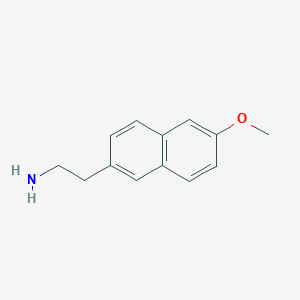
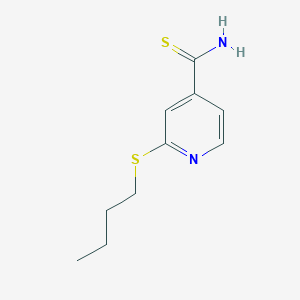
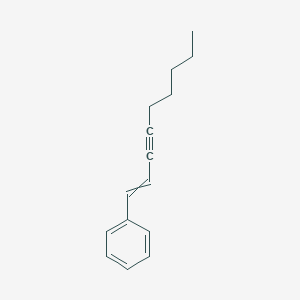
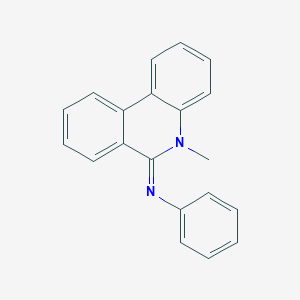
![2-Methyl-4-[(7H-purin-6-yl)amino]pent-2-en-1-ol](/img/structure/B12552256.png)
![N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(phenylsulfanyl)ethyl]ethane-1,2-diamine](/img/structure/B12552263.png)
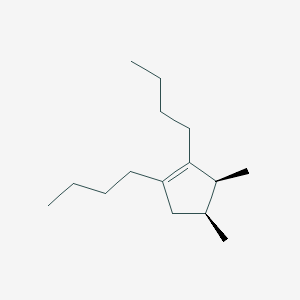
![5-[(Benzylamino)methyl]furan-2-sulfonic acid](/img/structure/B12552275.png)
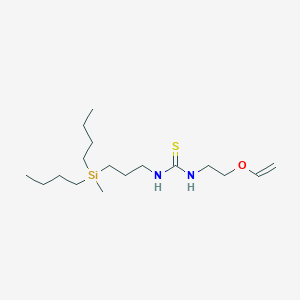
![3,4-Dimethoxy-N-{[2-(pyridin-3-yl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B12552310.png)
